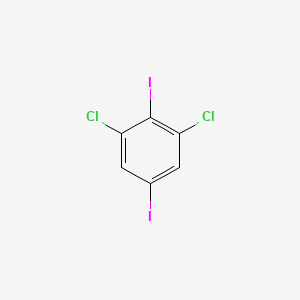
5-(Cyclopropylmethoxy)-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopropylmethoxy)-2,4-difluoroaniline: is an organic compound that belongs to the class of anilines It features a cyclopropylmethoxy group and two fluorine atoms attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclopropylmethoxy)-2,4-difluoroaniline typically involves the following steps:
Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different nucleophilic groups replacing the cyclopropylmethoxy group.
Applications De Recherche Scientifique
Chemistry: 5-(Cyclopropylmethoxy)-2,4-difluoroaniline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Mécanisme D'action
The mechanism of action of 5-(Cyclopropylmethoxy)-2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropylmethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
2,4-Difluoroaniline: Lacks the cyclopropylmethoxy group, making it less lipophilic and potentially less bioavailable.
5-Methoxy-2,4-difluoroaniline: Contains a methoxy group instead of a cyclopropylmethoxy group, which may alter its chemical and biological properties.
5-(Cyclopropylmethoxy)-2-fluoroaniline: Has only one fluorine atom, which can affect its reactivity and interactions with molecular targets.
Uniqueness: 5-(Cyclopropylmethoxy)-2,4-difluoroaniline is unique due to the combination of cyclopropylmethoxy and difluoro functionalities. This combination can enhance the compound’s chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
5-(cyclopropylmethoxy)-2,4-difluoroaniline |
InChI |
InChI=1S/C10H11F2NO/c11-7-3-8(12)10(4-9(7)13)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2 |
Clé InChI |
BYZHIXTVHJMVHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=C(C(=C2)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



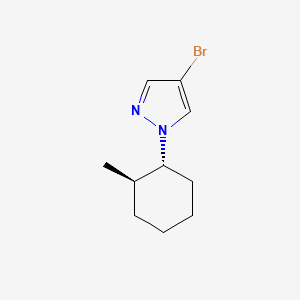
![Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15092962.png)

![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)

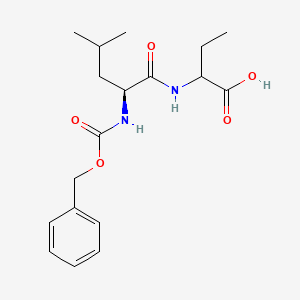

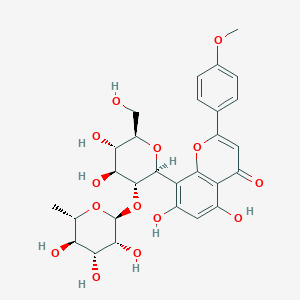
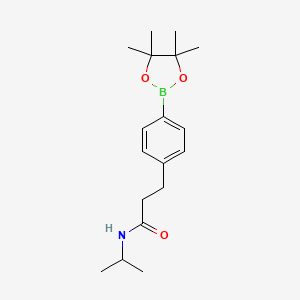
![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15093012.png)

